

# The molecular formula and weight of Brallobarbital

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Brallobarbital |           |
| Cat. No.:            | B1196821       | Get Quote |

# Brallobarbital: A Technical Guide for Researchers

An In-depth Examination of the Molecular Characteristics, Pharmacological Actions, and Methodologies Associated with the Barbiturate **Brallobarbital**.

For Researchers, Scientists, and Drug Development Professionals.

### **Abstract**

This technical guide provides a comprehensive overview of **Brallobarbital** (5-allyl-5-(2-bromoallyl)barbituric acid), a barbiturate derivative with sedative-hypnotic properties. This document details its molecular formula and weight, delves into its primary mechanism of action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, and explores its secondary effects on glutamate receptors. Furthermore, this guide outlines detailed experimental protocols for its synthesis, analytical determination via gas chromatography-mass spectrometry (GC-MS), and a framework for in vivo pharmacokinetic studies. The information is presented to support researchers and professionals in the fields of pharmacology, neuroscience, and drug development in their understanding and potential investigation of this compound.

## **Core Molecular and Physical Data**



**Brallobarbital** is a derivative of barbituric acid, characterized by the presence of both an allyl and a 2-bromoallyl substituent at the 5-position. These modifications are crucial for its pharmacological activity.

| Property          | Value                                                                           | Source(s) |
|-------------------|---------------------------------------------------------------------------------|-----------|
| Molecular Formula | C10H11BrN2O3                                                                    | [1]       |
| Molecular Weight  | 287.11 g/mol                                                                    | [2]       |
| CAS Number        | 561-86-4                                                                        | [1]       |
| IUPAC Name        | 5-(2-bromoprop-2-en-1-yl)-5-<br>(prop-2-en-1-yl)-1,3-diazinane-<br>2,4,6-trione | [1]       |
| Synonyms          | 5-allyl-5-(2-<br>bromoallyl)barbituric acid,<br>Vesperone                       | [2][3]    |

# **Mechanism of Action and Signaling Pathways**

**Brallobarbital**'s primary pharmacological effects are mediated through its interaction with the central nervous system. As a barbiturate, its principal target is the GABA-A receptor, a ligand-gated ion channel that plays a vital role in mediating inhibitory neurotransmission. In addition to its GABAergic activity, **Brallobarbital** also exhibits effects on excitatory neurotransmission by interacting with glutamate receptors.

### **GABA-A Receptor Modulation**

**Brallobarbital** acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor complex that is distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[4][5]





Click to download full resolution via product page

Brallobarbital's primary mechanism of action on the GABA-A receptor.

## **Glutamate Receptor Inhibition**

In addition to its effects on inhibitory neurotransmission, **Brallobarbital** can also modulate excitatory signaling by blocking AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors.[4][6] This blockade reduces the excitatory postsynaptic potentials (EPSPs) mediated by glutamate, further contributing to the overall central nervous system depression.



Click to download full resolution via product page



**Brallobarbital**'s inhibitory effect on AMPA/Kainate glutamate receptors.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments related to the study of **Brallobarbital**.

## Synthesis of Brallobarbital

The synthesis of **Brallobarbital** can be achieved through a two-step alkylation of barbituric acid.[7]

#### Materials:

- Barbituric acid
- · Allyl bromide
- 2-bromoallyl bromide
- Sodium ethoxide
- Ethanol (absolute)
- · Diethyl ether
- Hydrochloric acid (concentrated)
- Standard laboratory glassware and apparatus (reflux condenser, dropping funnel, magnetic stirrer, etc.)

#### Procedure:

- Preparation of 5-allylbarbituric acid:
  - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve barbituric acid in absolute ethanol containing a molar equivalent of sodium ethoxide.
  - Heat the mixture to reflux with constant stirring.



- Slowly add one molar equivalent of allyl bromide through the dropping funnel.
- Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and filter to remove the sodium bromide precipitate.
- Acidify the filtrate with concentrated hydrochloric acid to precipitate the 5-allylbarbituric acid.
- Collect the precipitate by filtration, wash with cold water, and dry.
- Synthesis of 5-allyl-5-(2-bromoallyl)barbituric acid (Brallobarbital):
  - Dissolve the synthesized 5-allylbarbituric acid in a fresh solution of sodium ethoxide in absolute ethanol.
  - Heat the mixture to reflux and slowly add one molar equivalent of 2-bromoallyl bromide.
  - Continue refluxing for 6-8 hours.
  - Cool the reaction mixture and remove the precipitated sodium bromide by filtration.
  - Evaporate the ethanol under reduced pressure.
  - Dissolve the residue in water and acidify with hydrochloric acid to precipitate
     Brallobarbital.
  - Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure Brallobarbital.





Click to download full resolution via product page

Workflow for the synthesis of **Brallobarbital**.



# Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust method for the identification and quantification of **Brallobarbital** in biological matrices.[8][9][10]

#### Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column suitable for barbiturate analysis (e.g., 5% phenyl-methylpolysiloxane).

Sample Preparation (from blood/urine):

- Extraction:
  - To 1 mL of the biological sample, add an internal standard (e.g., a deuterated analog or a structurally similar barbiturate not present in the sample).
  - Adjust the pH of the sample to approximately 5-6 with a suitable buffer.
  - Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of hexane and ethyl acetate) or a solid-phase extraction using a C18 or mixed-mode cartridge.
  - Evaporate the organic extract to dryness under a gentle stream of nitrogen.
- Derivatization (optional but recommended for improved chromatography):
  - Reconstitute the dried extract in a derivatizing agent (e.g., N,Obis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or an alkylating agent like trimethylanilinium hydroxide - TMAH).
  - Heat the mixture at 60-80°C for 15-30 minutes to facilitate the formation of the derivative.

GC-MS Parameters (Example):

Injector Temperature: 250°C



- Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-550.

#### Data Analysis:

- Identification of **Brallobarbital** is based on its retention time and the fragmentation pattern in the mass spectrum.
- Quantification is achieved by comparing the peak area of the **Brallobarbital** derivative to that of the internal standard.

## In Vivo Pharmacokinetic Study Protocol (Rodent Model)

This protocol outlines a general framework for assessing the pharmacokinetic profile of **Brallobarbital** in a rodent model, such as rats or mice.

#### Animals:

- Male/Female Sprague-Dawley rats (or a suitable mouse strain), 8-10 weeks old.
- Animals should be acclimatized for at least one week before the experiment.

#### Drug Formulation and Administration:

- Prepare a solution or suspension of **Brallobarbital** in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent like Tween 80).
- Administer a single dose of Brallobarbital via the desired route (e.g., oral gavage or intravenous injection).



#### **Blood Sampling:**

- Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood samples to separate the plasma.

#### Sample Analysis:

 Analyze the plasma samples for Brallobarbital concentration using a validated analytical method, such as the GC-MS protocol described above or a suitable LC-MS/MS method.

#### Pharmacokinetic Analysis:

- Calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
  - Maximum plasma concentration (Cmax)
  - Time to reach maximum plasma concentration (Tmax)
  - Area under the plasma concentration-time curve (AUC)
  - Elimination half-life (t1/2)
  - Volume of distribution (Vd)
  - Clearance (CL)
- Utilize non-compartmental or compartmental analysis software for these calculations.

## Conclusion

This technical guide has provided a detailed overview of the key molecular and pharmacological aspects of **Brallobarbital**. The information on its mechanism of action,



involving both GABA-A receptor modulation and glutamate receptor inhibition, offers a comprehensive understanding of its effects on the central nervous system. The detailed experimental protocols for synthesis, analysis, and in vivo studies are intended to serve as a valuable resource for researchers investigating this and other barbiturates. A thorough understanding of these methodologies is crucial for advancing our knowledge of sedative-hypnotic drugs and for the development of new therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Brallobarbital Wikipedia [en.wikipedia.org]
- 2. Brallobarbital [chemeurope.com]
- 3. brallobarbital | BehaveNet [behavenet.com]
- 4. How theories evolved concerning the mechanism of action of barbiturates PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure, Function, and Modulation of GABAA Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of convulsant and depressant barbiturate stereoisomers on AMPA-type glutamate receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brallobarbital CAS 561-86-4|Supplier [benchchem.com]
- 8. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wsp.wa.gov [wsp.wa.gov]
- 10. GC/MS confirmation of barbiturates in blood and urine PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The molecular formula and weight of Brallobarbital]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196821#the-molecular-formula-and-weight-of-brallobarbital]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com